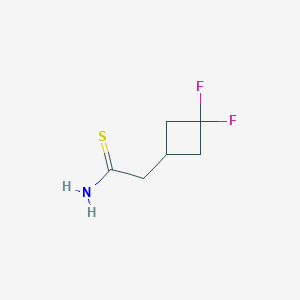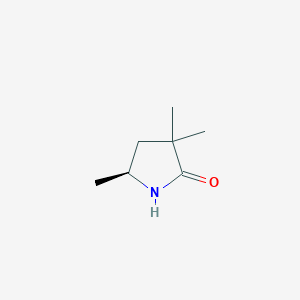
(5S)-3,3,5-trimethylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-3,3,5-trimethylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure. This compound is notable for its unique stereochemistry and the presence of three methyl groups, which contribute to its distinct chemical properties. It is used in various fields, including organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3,3,5-trimethylpyrrolidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 3,3-dimethylbutanal with ammonia or an amine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient cyclization and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-3,3,5-trimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5S)-3,3,5-trimethylpyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for creating chiral compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to act as a ligand in various biochemical assays.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of (5S)-3,3,5-trimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The exact pathways depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5S)-5-(Trifluoromethyl)pyrrolidin-2-one: This compound has a similar pyrrolidinone core but with a trifluoromethyl group instead of methyl groups.
(5S)-5-Iododihydro-2,4 (1H,3H)-pyrimidinedione: Another compound with a similar structure but different functional groups.
Uniqueness
(5S)-3,3,5-trimethylpyrrolidin-2-one is unique due to its specific stereochemistry and the presence of three methyl groups. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
(5S)-3,3,5-trimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-5-4-7(2,3)6(9)8-5/h5H,4H2,1-3H3,(H,8,9)/t5-/m0/s1 |
Clé InChI |
UIHSTNXWLQMGGF-YFKPBYRVSA-N |
SMILES isomérique |
C[C@H]1CC(C(=O)N1)(C)C |
SMILES canonique |
CC1CC(C(=O)N1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



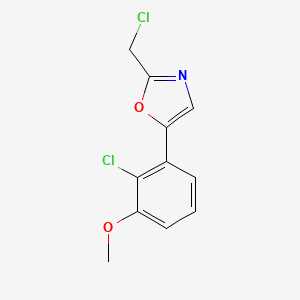
![2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol](/img/structure/B13583691.png)
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13583698.png)
![N-[(azetidin-2-yl)methyl]acetamidedihydrochloride](/img/structure/B13583701.png)
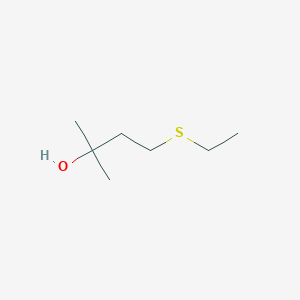

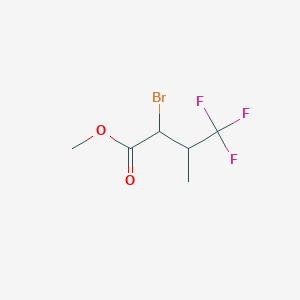

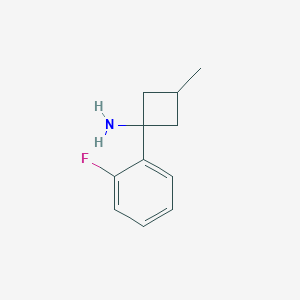
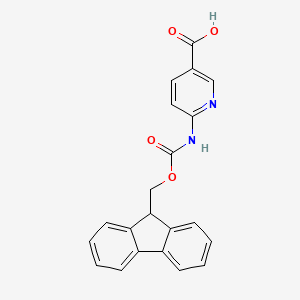

![Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13583746.png)
